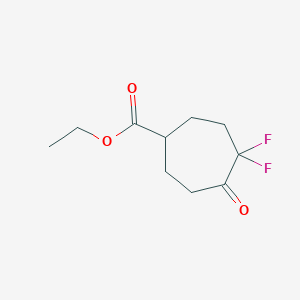
N-(2,5-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Interaction Studies
- Structural Aspects and Host-Guest Chemistry : Research has explored the structural aspects of amide-containing isoquinoline derivatives similar to N-(2,5-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide. Studies on compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide have provided insights into the formation of gels and crystalline salts upon treatment with various mineral acids. These compounds have shown interesting host-guest chemistry, forming complexes that exhibit enhanced fluorescence properties, which could have implications for sensing and imaging applications (A. Karmakar, R. Sarma, J. Baruah, 2007).
Crystal Structure and Pharmacological Potential
- Crystal Structure Analyses : The crystal structures of several compounds with core structures related to this compound have been determined, revealing their molecular conformations and potential for forming hydrogen bonds, which could influence their biological activities and interactions with biological targets (B. Gowda, I. Svoboda, H. Fuess, 2007).
Antimicrobial Activity
- Antimicrobial Properties : A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, which share a structural motif with this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have shown promising antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (B. Debnath, S. Ganguly, 2015).
Neuroprotective and Antiviral Effects
Neuroprotection and Cognitive Enhancement : Studies on compounds like DM-9384 (nefiracetam), which share pharmacophoric elements with this compound, have shown the ability to enhance cognitive functions and modulate components of the GABAergic system. This suggests potential research applications in understanding and treating cognitive disorders (S. Watabe, H. Yamaguchi, S. Ashida, 1993).
Antiviral Research : A novel anilidoquinoline derivative, structurally related to this compound, has demonstrated significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis virus, offering a pathway for therapeutic research against viral encephalitis (Joydeep Ghosh et al., 2008).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-5-7-16-15(8-12)10-19(24)22(21-16)11-18(23)20-17-9-13(2)4-6-14(17)3/h4,6,9-10,12H,5,7-8,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEXIMXJBSSWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

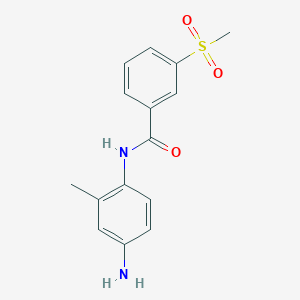
![1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654626.png)
![N-(4-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2654627.png)
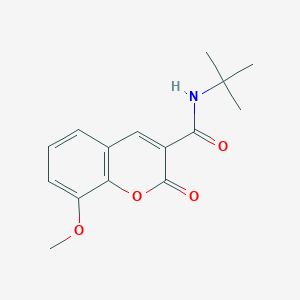
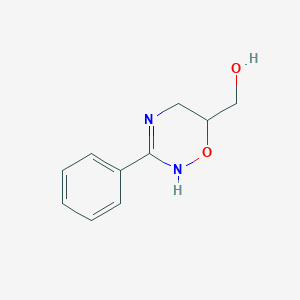
![2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2654633.png)
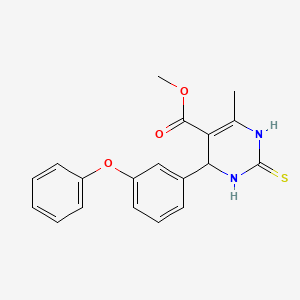

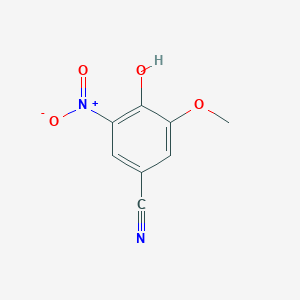
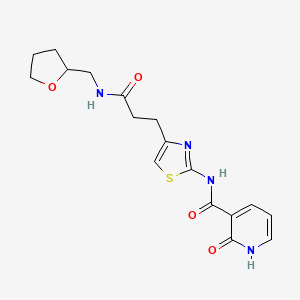
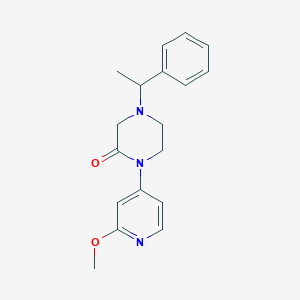
![3-[(3-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2654640.png)
